Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a benzoate ester linked to a thioxoimidazolidinyl group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the esterification of anisic acid with ethanol in the presence of an acid catalyst . This process can be followed by a series of reactions such as Friedel-Crafts acylation, conversion from the acyl group to an alkane, and nitration . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the thioxoimidazolidinyl group.
Ethyl 4-aminobenzoate: Contains an amino group instead of the thioxoimidazolidinyl group, leading to different chemical properties and applications.
Ethyl (4-methoxyphenyl)acetate: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C31H33N3O5S |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H33N3O5S/c1-3-39-30(37)24-11-13-25(14-12-24)32-28(35)21-27-29(36)34(20-18-22-7-5-4-6-8-22)31(40)33(27)19-17-23-9-15-26(38-2)16-10-23/h4-16,27H,3,17-21H2,1-2H3,(H,32,35) |
InChI Key |
UBBJKAABCNARHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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